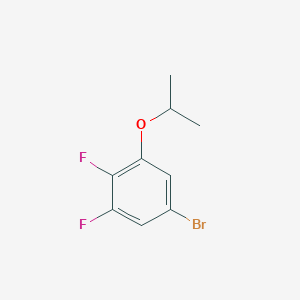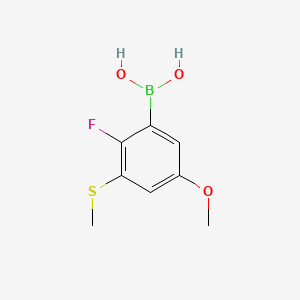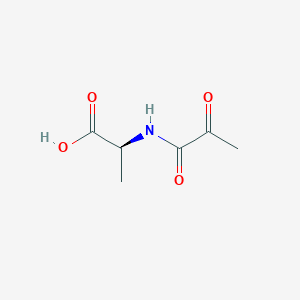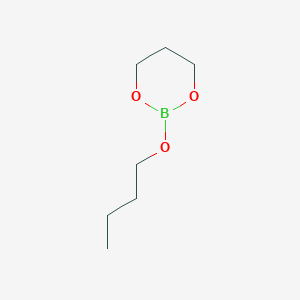
2-Butoxy-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C₇H₁₅BO₃ . It is a cyclic boronate ester, characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborinane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Butoxy-1,3,2-dioxaborinane typically involves the reaction of boric acid or boron trihalides with diols or polyols. One common method is the reaction of boric acid with 1,3-propanediol in the presence of butanol. The reaction proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Butoxy-1,3,2-dioxaborinane can undergo oxidation reactions to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The boron atom in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form new boronate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: New boronate esters.
Aplicaciones Científicas De Investigación
Chemistry:
2-Butoxy-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine:
In biological research, boron-containing compounds like this compound are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The compound’s ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophilic attack. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound facilitates the formation of carbon-carbon bonds by acting as a boron source .
Comparación Con Compuestos Similares
- 2-Butoxy-4-methyl-1,3,2-dioxaborinane
- 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Butoxy-1,3,2-dioxaborinane derivatives
Comparison:
Compared to its analogs, this compound exhibits unique reactivity due to the presence of the butoxy group, which can influence its solubility and stability. The compound’s cyclic structure also imparts distinct chemical properties, making it more suitable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
1126-77-8 |
|---|---|
Fórmula molecular |
C7H15BO3 |
Peso molecular |
158.01 g/mol |
Nombre IUPAC |
2-butoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-2-3-5-9-8-10-6-4-7-11-8/h2-7H2,1H3 |
Clave InChI |
QDELZAKJOLEFSO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


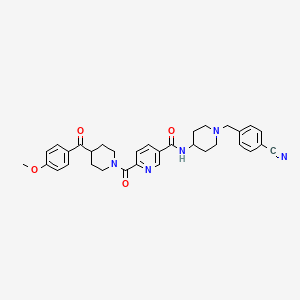
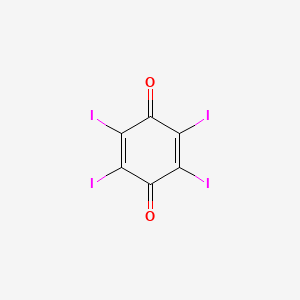
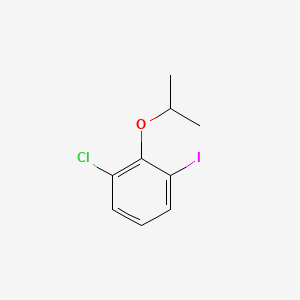
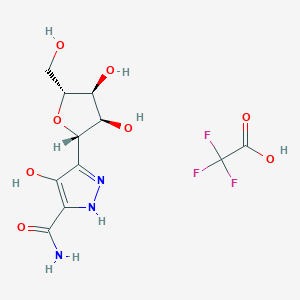
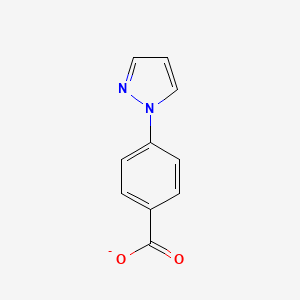

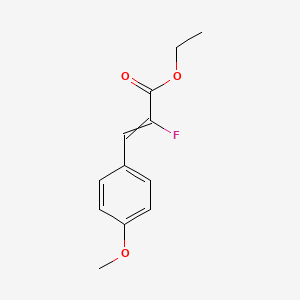
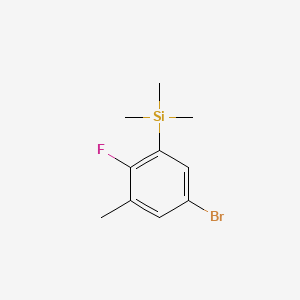
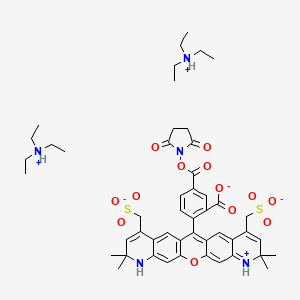
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)

